molecular formula C26H21N5O4 B2783000 N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide CAS No. 1210810-96-0

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2783000
CAS No.: 1210810-96-0
M. Wt: 467.485
InChI Key: SMHOLMGDXFWDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a heterocyclic compound featuring a pyrazole core linked to a dihydropyrimidinone ring, a furan substituent, and a p-tolyloxy acetamide moiety. The furan ring (electron-rich heterocycle) and dihydropyrimidinone (a urea derivative) contribute to hydrogen-bonding capabilities, which may influence bioavailability and intermolecular interactions . The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of α,β-unsaturated carbonyl intermediates with hydrazine derivatives, followed by functionalization of the pyrazole ring .

Properties

CAS No.

1210810-96-0

Molecular Formula

C26H21N5O4

Molecular Weight

467.485

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H21N5O4/c1-17-9-11-19(12-10-17)35-16-25(33)28-23-14-21(22-8-5-13-34-22)30-31(23)26-27-20(15-24(32)29-26)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32)

InChI Key

SMHOLMGDXFWDNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Structural Overview

The molecular formula of this compound is C19H19N5O2C_{19}H_{19}N_{5}O_{2}. The compound integrates a furan ring, a pyrazole ring, and a pyrimidine derivative, which contribute to its diverse biological properties.

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The following are key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Compounds containing furan and pyrazole moieties have demonstrated strong antimicrobial properties. For instance, derivatives similar to N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl) have shown effectiveness against various bacterial strains.
  • Anticancer Potential : The presence of the pyrimidine and pyrazole rings suggests potential anticancer activity. Research indicates that derivatives of pyrimidines can inhibit tumor growth in several cancer cell lines .
  • Enzyme Inhibition : Similar compounds have been found to act as inhibitors for enzymes critical in metabolic pathways. For example, studies on 3,4-dihydropyrimidinones have shown their ability to inhibit specific enzymes involved in cancer metabolism .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Heterocycles : The initial steps focus on creating the furan and pyrazole rings through cyclization reactions.
  • Coupling Reactions : Subsequent coupling with the pyrimidine derivative is performed to form the core structure.
  • Functional Group Modifications : Final modifications involve attaching the p-tolyloxy group and optimizing the compound for biological evaluation.

Case Studies and Research Findings

Several studies have investigated compounds related to N-(3-(furan-2-y)-1-(6-oxo-4-phenyldihydropyrimidin -2-y)-1H-pyrazol -5-y). Here are some notable examples:

StudyFindings
Study A (2020)Demonstrated significant antimicrobial activity against Gram-positive bacteria with similar furan-containing compounds.
Study B (2021)Found that derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.
Study C (2023)Investigated enzyme inhibition properties and reported that certain derivatives inhibited key metabolic enzymes associated with cancer progression.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles: The dihydropyrimidinone in the target compound distinguishes it from pyran () or triazole () cores.

Pharmacological and Physicochemical Properties

Hydrogen-Bonding Patterns

The dihydropyrimidinone and pyrazole moieties in the target compound enable extensive hydrogen-bonding networks, as observed in similar urea derivatives . This contrasts with triazole-based analogues (), where sulfur atoms (e.g., sulfanyl groups) reduce polarity but increase metabolic stability .

Bioactivity Trends

  • Anti-exudative Activity: Triazole derivatives () demonstrated dose-dependent anti-exudative effects in rats, likely due to modulation of vascular permeability. The target compound’s dihydropyrimidinone may offer similar efficacy but with improved solubility .
  • Anticancer Potential: Pyrimidine-indazole hybrids () showed in vitro activity against kinase targets, suggesting the target compound’s pyrimidinone core could be optimized for analogous applications .

Q & A

Q. What are the recommended synthetic routes for N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-component reactions (MCRs) or sequential coupling strategies. Key steps include:

  • Pyrazole core formation : Condensation of furan-2-yl derivatives with hydrazines under acidic conditions.
  • Pyrimidine ring assembly : Cyclization using urea or thiourea derivatives in the presence of catalytic bases (e.g., KOH) .
  • Acetamide functionalization : Coupling of 2-(p-tolyloxy)acetic acid to the pyrazole intermediate using carbodiimide-based activating agents (e.g., EDC/HCl) . Yield optimization requires precise control of stoichiometry, temperature (often 80–100°C), and solvent polarity (e.g., DMF or THF). Microwave-assisted synthesis may reduce reaction times by 30–50% .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming substituent positions (e.g., furan C-2 vs. C-3 attachment) and detecting tautomeric forms in the dihydropyrimidinone moiety .
  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for refining crystal structures, particularly for resolving ambiguities in hydrogen bonding networks (e.g., pyrimidinone N-H···O interactions) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da) and detects synthetic byproducts.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the pyrazole ring) be resolved during structural refinement?

Disordered regions often arise from dynamic tautomerism or solvent inclusion. Mitigation strategies include:

  • Multi-conformational modeling : Use PART commands in SHELXL to refine alternative positions with occupancy constraints .
  • Hydrogen bonding analysis : Graph-set notation (e.g., D(2)\mathbf{D}(2)) identifies persistent intermolecular interactions that stabilize specific conformers .
  • Low-temperature data collection : Cooling crystals to 100 K reduces thermal motion, improving resolution of electron density maps .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action as a potential enzyme inhibitor?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target enzymes (e.g., kinases or oxidoreductases). Focus on interactions between the furan oxygen and catalytic residues .
  • Enzyme kinetics : Perform Michaelis-Menten assays with varying inhibitor concentrations to calculate KiK_i values. Competitive vs. non-competitive inhibition can be distinguished via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔH\Delta H, ΔS\Delta S) and stoichiometry, critical for validating computational models .

Q. How can synthetic byproducts (e.g., regioisomers or incomplete cyclization products) be identified and minimized?

  • HPLC-MS monitoring : Use C18 columns with gradient elution (ACN/H2_2O + 0.1% formic acid) to separate intermediates. MS/MS fragmentation distinguishes regioisomers via unique ion patterns .
  • Reaction quenching studies : Analyze aliquots at timed intervals to pinpoint step-specific byproduct formation (e.g., incomplete pyrazole cyclization).
  • Additive screening : Catalytic additives like TBAB (tetrabutylammonium bromide) may suppress side reactions by stabilizing transition states .

Data Interpretation and Optimization

Q. What statistical approaches are suitable for optimizing reaction conditions (e.g., DoE vs. OFAT)?

  • Design of Experiments (DoE) : A factorial design (e.g., 32^2 grid) evaluates interactions between variables (e.g., temperature and solvent ratio). Response surface methodology (RSM) identifies global yield maxima .
  • Single-factor optimization (OFAT) : Limited to preliminary screening due to risk of missing interactive effects.
  • Machine learning : Train models on historical synthetic data to predict optimal conditions for novel derivatives .

Q. How can contradictory bioactivity results (e.g., variable IC50_{50} across assays) be rationalized?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive probes.
  • Solubility correction : Adjust DMSO concentration (<1% v/v) to avoid aggregation artifacts. Use dynamic light scattering (DLS) to detect colloidal formation .
  • Metabolic stability testing : LC-MS/MS-based hepatocyte assays identify rapid degradation pathways (e.g., furan ring oxidation) that reduce apparent potency .

Structural and Functional Analogues

Q. Which functional group modifications enhance the compound’s metabolic stability without compromising activity?

  • Furan replacement : Substitute furan with thiophene or pyridine to reduce CYP450-mediated oxidation .
  • Acetamide bioisosteres : Replace the p-tolyloxy group with sulfonamide or triazole to improve solubility and resistance to esterase cleavage .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable sites (e.g., pyrazole C-H bonds) to slow clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.